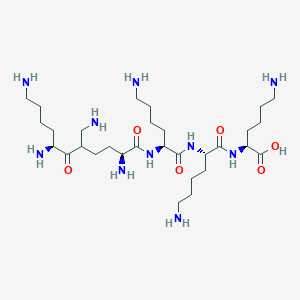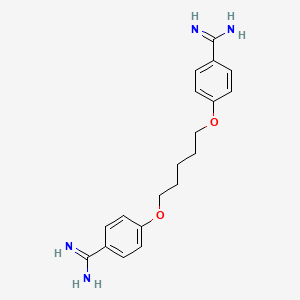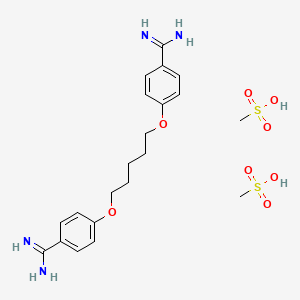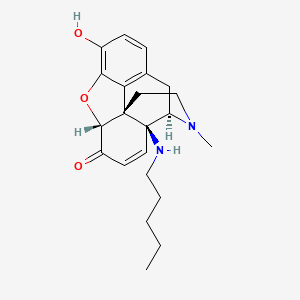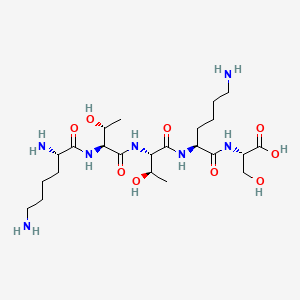
NNC0640
Vue d'ensemble
Description
Applications De Recherche Scientifique
NNC0640 is widely used in scientific research for its ability to modulate glucagon receptors and glucagon-like peptide 1 receptors. Its applications include:
Chemistry: Studying the chemical properties and reactions of allosteric modulators.
Biology: Investigating the role of glucagon receptors and glucagon-like peptide 1 receptors in cellular signaling and metabolism.
Medicine: Exploring potential therapeutic applications for conditions like type 2 diabetes by modulating these receptors.
Industry: Developing new drugs and therapeutic agents targeting glucagon receptors and glucagon-like peptide 1 receptors
Mécanisme D'action
Target of Action
NNC0640, also known as 4-((1-(4-Cyclohexylphenyl)-3-(3-(methylsulfonyl)phenyl)ureido)methyl)-N-(1H-tetrazol-5-yl)benzamide, primarily targets the human G-protein-coupled glucagon receptor (GCGR) . GCGR is a key player in glucose homeostasis and insulin release .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the GCGR . It binds to the external surface of the transmembrane domain . This binding restricts the movement of the intracellular tip of helix VI, a movement generally associated with activation mechanisms in class A GPCRs . The compound also acts as a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor .
Biochemical Pathways
The action of this compound on the GCGR influences the glucagon signaling pathway . By acting as a NAM, it inhibits the receptor’s activity, thereby modulating the effects of glucagon, a hormone that raises blood glucose levels. This modulation can impact various downstream effects related to glucose homeostasis and insulin release .
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of GCGR and GLP-1 receptor activity . This inhibition can lead to decreased glucagon action, potentially impacting glucose homeostasis and insulin release .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability and efficacy . .
Méthodes De Préparation
La synthèse de NNC0640 implique plusieurs étapes, notamment la formation d'un cycle tétrazole et l'incorporation de divers groupes fonctionnels. La voie de synthèse commence généralement par la préparation de composés intermédiaires, suivie de la formation du produit final par une série de réactions chimiques. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde et de réactifs tels que le chlorure d'hydrogène .
Analyse Des Réactions Chimiques
NNC0640 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium. .
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique pour sa capacité à moduler les récepteurs du glucagon et les récepteurs du peptide-1 de type glucagon. Ses applications comprennent :
Chimie : Étude des propriétés chimiques et des réactions des modulateurs allostériques.
Biologie : Investigation du rôle des récepteurs du glucagon et des récepteurs du peptide-1 de type glucagon dans la signalisation cellulaire et le métabolisme.
Médecine : Exploration d'applications thérapeutiques potentielles pour des affections comme le diabète de type 2 en modulant ces récepteurs.
Industrie : Développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs du glucagon et les récepteurs du peptide-1 de type glucagon
Mécanisme d'action
This compound exerce ses effets en se liant à la surface externe du domaine transmembranaire des récepteurs du glucagon et des récepteurs du peptide-1 de type glucagon. Cette liaison inhibe l'accumulation d'adénosine monophosphate cyclique médiée par le peptide-1 de type glucagon, modulant ainsi l'activité de ces récepteurs. Les cibles moléculaires impliquées comprennent des résidus d'acides aminés spécifiques dans la poche de liaison du récepteur .
Comparaison Avec Des Composés Similaires
NNC0640 est similaire à d'autres modulateurs allostériques négatifs comme PF-06372222 et MK-0893. Il est unique par son affinité de liaison spécifique et les sites récepteurs spécifiques qu'il cible. Les composés similaires comprennent :
PF-06372222 : Un autre modulateur allostérique négatif des récepteurs du glucagon.
MK-0893 : Un modulateur avec une poche de liaison similaire mais des caractéristiques structurales différentes
Propriétés
IUPAC Name |
4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKULJUDJWTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is NNC0640 and what is its mechanism of action?
A1: this compound, also known as 4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1H-Tetrazol-5-Yl)benzamide, is a negative allosteric modulator (NAM) of the human glucagon-like peptide-1 receptor (GLP-1R) []. This means that it binds to the receptor at a site distinct from the orthosteric site where the native ligand, GLP-1, binds. This binding event alters the receptor conformation, reducing its affinity for GLP-1 and decreasing its signaling capacity [].
Q2: How has the structure of the GLP-1R in complex with this compound been elucidated?
A2: Several studies have utilized X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the structure of the GLP-1R bound to this compound [, , ]. These studies have provided valuable insights into the binding site of this compound within the transmembrane domain of the receptor [, ].
Q3: What is the significance of studying this compound binding to the GLP-1R using NMR spectroscopy?
A3: While X-ray crystallography and cryo-EM provide static snapshots of the receptor-ligand complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers a dynamic perspective. It can reveal information about the flexibility and conformational changes of the receptor in solution, both in the presence and absence of this compound []. This dynamic information is crucial for understanding the allosteric mechanism of this compound and its impact on receptor function.
Q4: What are the challenges and considerations for studying GLP-1R and its interaction with this compound using NMR spectroscopy?
A4: Studying membrane proteins like GLP-1R using solution NMR poses several challenges. These include:
- Stability: Membrane proteins require a lipid-like environment for stability. Studies have explored the use of detergent micelles and nanodiscs to mimic the native membrane environment [].
- Spectral Overlap: Larger proteins like GPCRs result in crowded NMR spectra. Introducing specific isotopic labels, like fluorine-19 (19F), can simplify the spectra and provide site-specific information [].
Q5: How does this compound contribute to the stability of GLP-1R in the context of NMR studies?
A5: Interestingly, the presence of this compound significantly enhances the stability of the GLP-1R, particularly its transmembrane domain (GLP-1R[TMD]) []. This increased stability is crucial for conducting the long-duration NMR experiments required to probe the receptor's dynamics and interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


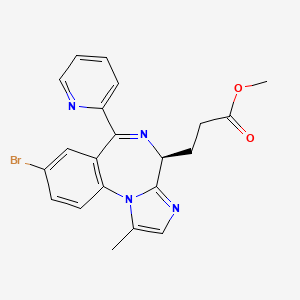
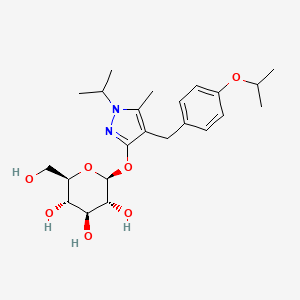
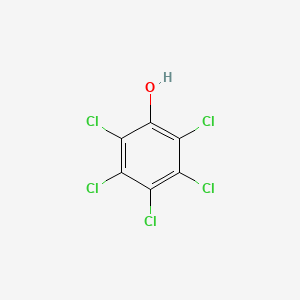
![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)
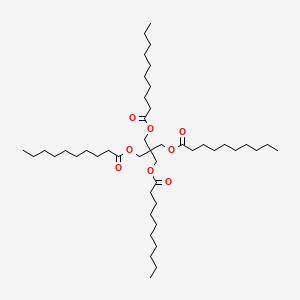
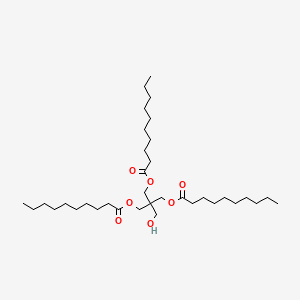
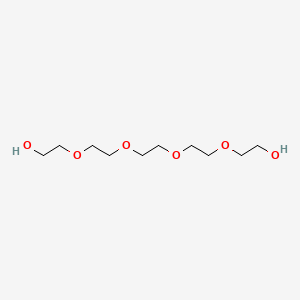
![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)
